N-(3-ethylphenyl)cyclopentanecarboxamide
Description
N-(3-Ethylphenyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 3-ethylphenyl substituent on the amide nitrogen. Cyclopentanecarboxamides are structurally characterized by a cyclopentane ring fused to a carboxamide group, which is further substituted with aromatic or aliphatic groups.
Properties
IUPAC Name |
N-(3-ethylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-11-6-5-9-13(10-11)15-14(16)12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYPCQGHPOFEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
N-(3-ethylphenyl)cyclopentanecarboxamide serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
In biological research, this compound is investigated for its potential interactions with macromolecules such as proteins and nucleic acids. Preliminary studies suggest it may modulate the activity of certain enzymes and receptors, influencing metabolic pathways.
Medicine
The pharmacological properties of this compound are being explored for therapeutic applications. Notably, it has shown potential as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in lipid metabolism associated with obesity and diabetes management .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Inhibition of TRP channels | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Metabolic Regulation | Inhibition of FAS activity |
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of cyclopentanecarboxamides can induce apoptosis in various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against HeLa cells, indicating their potential for therapeutic use in oncology .
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) may enhance stability or alter electronic properties compared to electron-donating groups (e.g., ethyl in the target compound).
Therapeutic Potential and Structural Modifications
- N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide: A candidate for liver disease treatment, this compound highlights the therapeutic relevance of pyridyl and sulfonylamino substituents . The target compound’s 3-ethylphenyl group lacks such polar moieties, which may limit its solubility or target specificity.
Biological Activity
N-(3-ethylphenyl)cyclopentanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with an ethylphenyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique steric and electronic properties, which influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with ion channels and enzymes involved in metabolic processes.
Potential Targets
- Transient Receptor Potential (TRP) Channels : Similar compounds have been shown to modulate TRP channels, which play critical roles in pain sensation and inflammatory responses .
- Fatty Acid Synthase (FASN) : Inhibitors of FASN are known to affect lipid metabolism, suggesting that this compound may also influence metabolic pathways related to fatty acid synthesis .
Biological Effects
Research has indicated various biological effects associated with this compound, including:
- Analgesic Properties : Compounds with similar structures have shown potential in pain management by inhibiting TRP channels involved in nociception .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction mechanisms similar to those observed with other related compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Inhibition of TRP channels | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Metabolic Regulation | Inhibition of FASN activity |
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of cyclopentanecarboxamides can induce apoptosis in various cancer cell lines. For instance, a related compound showed significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-ethylphenyl)cyclopentanecarboxamide, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via amide bond formation between 3-ethylaniline and cyclopentanecarbonyl chloride. A base like triethylamine is used to neutralize HCl byproducts, typically in anhydrous dichloromethane at 0–5°C to suppress hydrolysis or dimerization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).
- Key Considerations : Monitor reaction progress with TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to avoid excess reagents.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- NMR Spectroscopy : Confirm the presence of the cyclopentane ring (δ 1.5–2.5 ppm for CH₂ groups) and the aromatic ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to phenyl) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopentane moiety (e.g., C–C–C angles ~108°, indicative of ring puckering) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 218.29 (C₁₃H₁₈N₂O) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Approach :
- In vitro kinase inhibition assays : Test against kinases like EGFR or BRAF due to structural similarity to carboxamide-based inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Strategies :
- Substituent variation : Replace the ethyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects on the phenyl ring. Compare binding affinities using SPR or ITC .
- Cyclopentane ring modification : Introduce heteroatoms (e.g., O, S) or expand to cyclohexane to alter steric bulk. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
- Case Study : Analogues with 4-chlorophenyl substitutions showed 3-fold higher potency in kinase inhibition assays compared to ethyl derivatives .
Q. What computational tools are effective for predicting pharmacokinetic properties of this compound?
- Tools and Workflows :
- ADMET Prediction : Use SwissADME to estimate LogP (~3.2), solubility (<10 µM), and blood-brain barrier permeability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (MESP) to identify nucleophilic/electrophilic regions influencing reactivity .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to assess conformational flexibility .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm activity via thermal shift assays (TSA) or CRISPR-mediated target knockout .
- Meta-analysis : Compare results with structurally related compounds (e.g., N-(3-aminophenyl)cyclopentanecarboxamide) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
